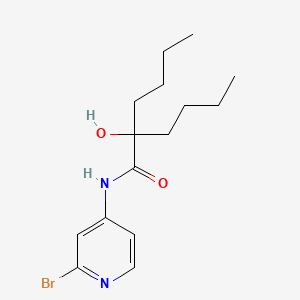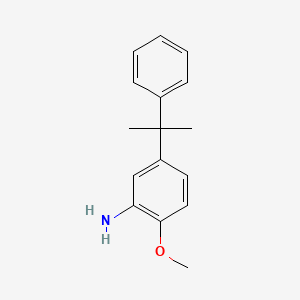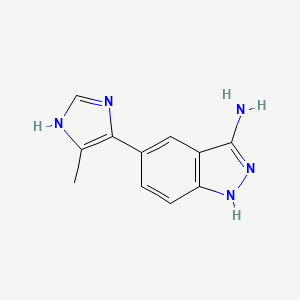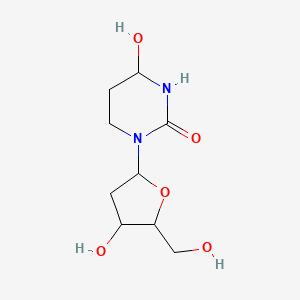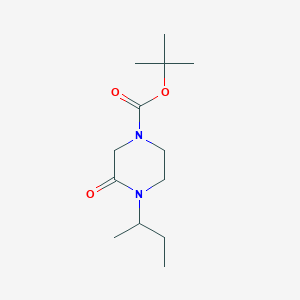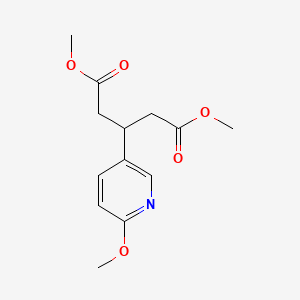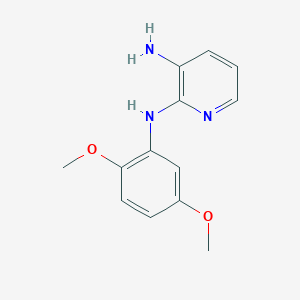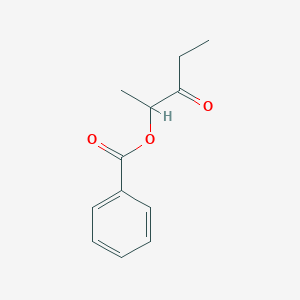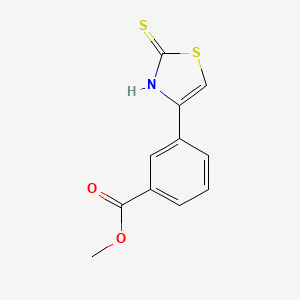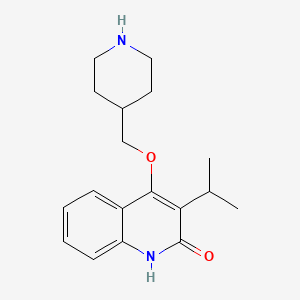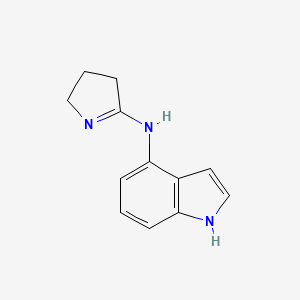
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused to an indole structure, making it an interesting subject for various chemical and biological studies. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a potential candidate for numerous applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated pyrrole or indole rings. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is studied for its effects on cellular pathways and its ability to modulate biological processes.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or dyes. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be compared with other similar compounds, such as:
Myosmine: A natural alkaloid of tobacco with a similar pyrrole structure.
Pyrrolinylpyrimidine: Analogous compounds containing structural fragments of known drugs used in treating HIV-infections.
Pyrrolo[3,4-c]pyridine: Derivatives studied for their analgesic, sedative, and therapeutic properties.
The uniqueness of this compound lies in its specific indole-pyrrole fusion, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with molecular targets and provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-10-9(6-8-13-10)11(4-1)15-12-5-2-7-14-12/h1,3-4,6,8,13H,2,5,7H2,(H,14,15) |
Clé InChI |
NHOSGWFUHSLYJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)NC2=CC=CC3=C2C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


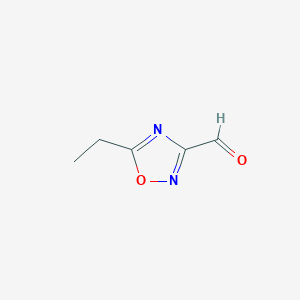
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
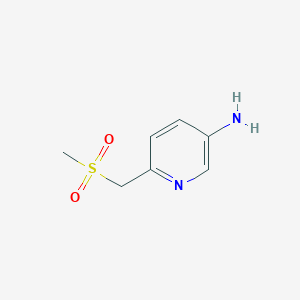
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
